2'-Chloro-4'-methylbiphenyl-3-carboxylic acid
CAS No.: 1215206-77-1
Cat. No.: VC0059831
Molecular Formula: C14H11ClO2
Molecular Weight: 246.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1215206-77-1 |
---|---|
Molecular Formula | C14H11ClO2 |
Molecular Weight | 246.69 |
IUPAC Name | 3-(2-chloro-4-methylphenyl)benzoic acid |
Standard InChI | InChI=1S/C14H11ClO2/c1-9-5-6-12(13(15)7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Standard InChI Key | LQEIITZDAWEDHD-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)Cl |
Introduction
Chemical Structure and Basic Properties
2'-Chloro-4'-methylbiphenyl-3-carboxylic acid consists of two benzene rings connected by a single bond, forming the biphenyl backbone. The compound features three key functional groups: a carboxylic acid group at position 3 of the first ring, a chlorine atom at position 2' of the second ring, and a methyl group at position 4' of the second ring.
Molecular Identity
The compound belongs to the class of substituted biphenyl carboxylic acids. Its structural features can be defined as follows:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₁ClO₂ |
Molecular Weight | 246.69 g/mol |
IUPAC Name | 3-(2-chloro-4-methylphenyl)benzoic acid |
Functional Groups | Carboxylic acid, chloro, methyl |
Physical State | Crystalline solid (predicted) |
The molecular structure features a biphenyl system where the second ring contains both electron-donating (methyl) and electron-withdrawing (chlorine) groups, creating an interesting electronic distribution that influences its chemical behavior .
Structural Characteristics
The presence of substituents in specific positions significantly affects the compound's physical and chemical properties. The carboxylic acid group at position 3 provides acidic character and hydrogen bonding capabilities, while the chlorine at position 2' introduces steric effects that may influence the dihedral angle between the two benzene rings. The methyl group at position 4' contributes electron density to the aromatic system through inductive effects.
Physical and Chemical Properties
Physical Properties
The physical properties of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid can be inferred based on similar biphenyl carboxylic acid derivatives:
Property | Expected Value | Basis |
---|---|---|
Appearance | White to off-white crystalline solid | Typical for similar compounds |
Melting Point | 220-230°C (estimated) | Based on similar biphenyl carboxylic acids |
Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols | Characteristic of aromatic carboxylic acids |
LogP | Approximately 3.5-4.0 | Estimated based on structure |
The compound's hydrophobicity is enhanced by the presence of both chlorine and methyl substituents, likely resulting in limited water solubility but good solubility in non-polar and moderately polar organic solvents.
Chemical Reactivity
The reactivity of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid is primarily determined by its functional groups:
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The carboxylic acid group exhibits typical acidic properties and can participate in nucleophilic acyl substitution reactions to form derivatives such as esters, amides, and acid halides.
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The aromatic rings can undergo electrophilic aromatic substitution reactions, although reactivity is modulated by the existing substituents. The electron-donating methyl group activates its ring toward electrophilic attack, particularly at positions ortho and para to it.
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The chlorine atom at the 2'-position may participate in nucleophilic aromatic substitution reactions under forced conditions, particularly if activated by strong electron-withdrawing groups.
Synthesis Methods
General Synthetic Approaches
Several approaches can be employed to synthesize 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid, drawing from established methodologies for similar compounds:
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, represent a prominent method for forming the biphenyl backbone. This approach typically involves:
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Reaction between a 3-carboxyphenylboronic acid (or its ester) and 2-chloro-4-methylhalobenzene.
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Alternatively, coupling between 3-halobenzoic acid (or protected derivative) and 2-chloro-4-methylphenylboronic acid.
The reaction conditions generally include:
Parameter | Typical Conditions |
---|---|
Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%) |
Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ |
Solvent | DMF, dioxane/water, or THF/water |
Temperature | 80-100°C |
Reaction Time | 4-24 hours |
Oxidative Approaches
For compounds requiring carboxylic acid functionality, oxidation of methyl or aldehyde precursors represents a viable synthetic route:
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Synthesis of 2'-chloro-4'-methyl-biphenyl-3-carbaldehyde or 2'-chloro-4'-methyl-3-methylbiphenyl.
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Oxidation of these precursors using reagents such as KMnO₄, Na₂Cr₂O₇, or TEMPO/NaClO.
One-Pot Methods
Drawing parallels from related compounds, one-pot methodologies may be applicable for the synthesis of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid. A potential approach involves:
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Starting with the corresponding nitrile (2'-chloro-4'-methylbiphenyl-3-carbonitrile).
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Hydrolysis under acidic conditions to generate the carboxylic acid.
This approach is analogous to the method described for 4'-methyl-2-carboxylate biphenyl, where hydrolysis of the cyano group occurs under acidic conditions within 24 hours .
Biological Activity and Applications
Metabolic Modulation
Similar biphenyl carboxylic acids have demonstrated activity as modulators of various metabolic receptors. The specific substitution pattern of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid may influence its binding affinity and selectivity for these targets.
Anti-cancer Activity
The compound class has shown potential anti-cancer activity through various mechanisms, including enzyme inhibition and modulation of cell signaling pathways. The presence of the chloro and methyl substituents may enhance membrane permeability and binding to specific cellular targets.
Structure-Activity Relationships
The biological activity of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid is likely influenced by its structural features:
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The carboxylic acid group often serves as a key pharmacophore for receptor binding and can participate in ionic interactions with positively charged amino acid residues.
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The chlorine atom at the 2'-position may enhance binding affinity through halogen bonding interactions with protein targets.
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The methyl group at the 4'-position can contribute to increased lipophilicity, potentially enhancing cell membrane penetration.
Structural Feature | Potential Contribution to Bioactivity |
---|---|
Biphenyl scaffold | Provides rigid framework for optimal spatial arrangement of functional groups |
3-Carboxylic acid | Forms hydrogen bonds and ionic interactions with target proteins |
2'-Chloro group | Participates in halogen bonding; increases lipophilicity |
4'-Methyl group | Enhances lipophilicity; provides electron density to aromatic system |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would reveal several characteristic features:
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Carboxylic acid proton (broad singlet at approximately δ 12-13 ppm)
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Aromatic protons (complex multiplets in the region of δ 7-8 ppm)
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Methyl group protons (singlet at approximately δ 2.2-2.4 ppm)
¹³C NMR would show distinctive signals for:
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Carboxylic acid carbon (approximately δ 165-170 ppm)
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Aromatic carbons (range of δ 120-140 ppm)
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Carbon bearing the chlorine atom (shifted downfield compared to unsubstituted carbons)
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Methyl carbon (approximately δ 15-20 ppm)
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
Functional Group | Expected Wavenumber (cm⁻¹) |
---|---|
O-H stretching (carboxylic acid) | 3000-2500 (broad) |
C=O stretching (carboxylic acid) | 1700-1680 |
C=C stretching (aromatic) | 1600-1400 |
C-Cl stretching | 750-700 |
C-H stretching (methyl) | 2950-2850 |
Mass Spectrometry
Mass spectrometric analysis would likely reveal:
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Molecular ion peak at m/z 246.69 (corresponding to molecular weight)
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Characteristic isotope pattern due to chlorine (M+2 peak approximately 1/3 the intensity of the molecular ion)
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Fragment ions corresponding to loss of -OH, -COOH, and other characteristic fragmentations
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) would be valuable for assessing purity and for separating the compound from synthetic impurities or degradation products. Typical conditions might include:
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Column: C18 reverse phase
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Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
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Detection: UV at 254 nm (typical for aromatic compounds)
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Retention time: Dependent on specific conditions, but expected to be moderately retained due to its lipophilicity
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